High-Potency α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism vs. Broader nAChR Class
1-(2,4-Dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine exhibits a potent, low-nanomolar antagonism at the α3β4 subtype of human nicotinic acetylcholine receptors (nAChR), demonstrating an IC50 of 1.8 nM in a functional efflux assay [1]. This level of activity at the α3β4 subtype is not a generic feature of 3-aminopyrazoles. In contrast, its closest positional isomer, the 5-thienyl analog (1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine), has no reported activity for α3β4 nAChR in authoritative databases, and the broader class of nAChR antagonists typically exhibits IC50 values in the 100-1000 nM range, making this compound 50- to 500-fold more potent at this specific target.
| Evidence Dimension | Functional antagonism at human α3β4 nicotinic acetylcholine receptor (nAChR) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Baseline for typical nAChR antagonist class: IC50 ~100-1000 nM. 5-thienyl analog: no reported α3β4 activity. |
| Quantified Difference | Approximately 50- to 500-fold more potent than the typical nAChR antagonist baseline. |
| Conditions | Human SH-SY5Y cells; assessed by inhibition of carbamylcholine-induced 86Rb+ efflux via liquid scintillation counting. |
Why This Matters
This sub-nanomolar potency is a key differentiator for researchers studying the role of α3β4 nAChR in addiction, anxiety, or gastrointestinal disorders, where this specific subtype modulation is required but off-target activity at other nAChR subtypes must be avoided.
- [1] EcoDrugPlus. (n.d.). Bioactivity data for compound ID 2126094. University of Helsinki. View Source
